molecular formula C14H11FO2 B13621797 Methyl 3-fluoro-4-phenylbenzoate

Methyl 3-fluoro-4-phenylbenzoate

Cat. No.: B13621797
M. Wt: 230.23 g/mol
InChI Key: MVVMRZRRVVVYKY-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a fluorine atom and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-phenylbenzoate typically involves the esterification of 3-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-phenylbenzoate can undergo various chemical reactions, including:

  • Substitution Reactions:

      Reagents: Halogens, nucleophiles

      Conditions: Room temperature or elevated temperatures

      Products: Substituted benzoates

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Carboxylic acids

  • Reduction Reactions:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Anhydrous conditions

      Products: Alcohols

Scientific Research Applications

Methyl 3-fluoro-4-phenylbenzoate has several applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Utilized in the development of fluorescent probes for biological imaging.
    • Investigated for its potential as a ligand in biochemical assays.
  • Medicine:

    • Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
  • Industry:

    • Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Methyl 3-fluoro-4-phenylbenzoate can be compared with other similar compounds such as Methyl 4-fluorobenzoate and Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and applications.

  • Methyl 4-fluorobenzoate:

    • Similar structure but with the fluorine atom in a different position.
    • Used in similar applications but may exhibit different reactivity.
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

    • Contains an additional boron-containing group.
    • Used as an intermediate in the synthesis of boron-containing compounds.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool in organic synthesis, drug development, and materials science. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

methyl 3-fluoro-4-phenylbenzoate

InChI

InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

MVVMRZRRVVVYKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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